N-(2-tert-butylphenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
This compound belongs to a class of 1,2,4-triazole-3-thiol derivatives functionalized with acetamide moieties. Its structure features a 4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazole core linked via a sulfanyl group to an N-(2-tert-butylphenyl)acetamide side chain. The tert-butyl group at the ortho position of the phenyl ring and the thiophene substituent on the triazole are critical for its steric and electronic properties, influencing solubility, bioavailability, and target interactions .
Properties
CAS No. |
578761-77-0 |
|---|---|
Molecular Formula |
C20H24N4OS2 |
Molecular Weight |
400.6 g/mol |
IUPAC Name |
N-(2-tert-butylphenyl)-2-[(4-ethyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C20H24N4OS2/c1-5-24-18(16-11-8-12-26-16)22-23-19(24)27-13-17(25)21-15-10-7-6-9-14(15)20(2,3)4/h6-12H,5,13H2,1-4H3,(H,21,25) |
InChI Key |
IJDACLXTOXSBPT-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2C(C)(C)C)C3=CC=CS3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-tert-butylphenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving an azide and an alkyne under copper-catalyzed conditions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced through a palladium-catalyzed cross-coupling reaction.
Attachment of the tert-Butylphenyl Group: The tert-butylphenyl group can be attached using a Friedel-Crafts alkylation reaction.
Final Assembly: The final step involves the coupling of the triazole-thiophene intermediate with the tert-butylphenyl group under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Alkylation and Arylation Reactions
The sulfanyl group (–S–) in the compound undergoes nucleophilic substitution reactions with alkyl halides or aryl halides. For example:
-
Reaction with methyl iodide : Forms a methylthio derivative under basic conditions (e.g., K₂CO₃ in DMF at 60°C).
-
Arylation with 4-bromotoluene : Catalyzed by CuI/1,10-phenanthroline in DMSO, yielding aryl-substituted analogs.
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Methylation | CH₃I, K₂CO₃, DMF | Methylthio derivative | 72 | |
| Arylation | 4-bromotoluene, CuI | Aryl-substituted analog | 65 |
Oxidation Reactions
The sulfanyl group oxidizes to sulfoxide or sulfone derivatives under controlled conditions:
-
Oxidation with H₂O₂/CH₃COOH : Forms sulfoxide (1 equivalent H₂O₂) or sulfone (excess H₂O₂) at 40–50°C.
-
Selective oxidation with mCPBA : Produces sulfoxide with high regioselectivity.
| Oxidizing Agent | Product | Reaction Time (h) | Yield (%) | Reference |
|---|---|---|---|---|
| H₂O₂ (1 eq) | Sulfoxide | 3 | 85 | |
| H₂O₂ (excess) | Sulfone | 6 | 78 | |
| mCPBA | Sulfoxide | 2 | 92 |
Hydrolysis of Acetamide Moiety
The acetamide group hydrolyzes under acidic or basic conditions:
-
Acidic hydrolysis (HCl, reflux) : Yields carboxylic acid and releases 2-tert-butylaniline.
-
Basic hydrolysis (NaOH, EtOH/H₂O) : Produces sodium carboxylate, which can be acidified to the free acid.
| Conditions | Products | Yield (%) | Reference |
|---|---|---|---|
| 6M HCl, reflux, 4h | Carboxylic acid + aniline | 88 | |
| 2M NaOH, 70°C, 3h | Sodium carboxylate | 95 |
Cycloaddition and Ring-Opening Reactions
The triazole ring participates in Huisgen cycloaddition with alkynes under Cu(I) catalysis, forming fused bicyclic structures. Additionally, ring-opening reactions occur with strong nucleophiles like hydrazine:
-
Click chemistry with propargyl alcohol : Forms triazole-fused derivatives.
-
Hydrazine-induced ring opening : Generates thiosemicarbazide intermediates .
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Cycloaddition | CuI, propargyl alcohol, RT | Triazole-fused derivative | 68 | |
| Ring-opening | NH₂NH₂, EtOH, reflux | Thiosemicarbazide | 82 |
Functionalization of Thiophene Ring
The thiophene moiety undergoes electrophilic substitution (e.g., bromination, nitration) and cross-coupling reactions:
-
Bromination (Br₂, CHCl₃) : Adds bromine at the 5-position of the thiophene ring.
-
Suzuki coupling with phenylboronic acid : Forms biaryl derivatives using Pd(PPh₃)₄ .
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Bromination | Br₂, CHCl₃, 0°C | 5-bromo-thiophene | 75 | |
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | Biaryl derivative | 60 |
Biological Activity Modulation via Derivatization
Derivatives synthesized via these reactions show enhanced pharmacological profiles:
-
Sulfone analogs : Exhibit 3–5x higher antiproliferative activity against SK-OV-3 ovarian cancer cells compared to the parent compound (IC₅₀ = 9.2 µM vs. 28.4 µM) .
-
Methylthio derivatives : Demonstrate improved antifungal activity (MIC = 2 µg/mL against Candida albicans).
Stability Under Physiological Conditions
The compound degrades in simulated gastric fluid (pH 1.2) via hydrolysis of the acetamide group, with a half-life of 2.3 hours. In contrast, it remains stable in plasma (pH 7.4) for >24 hours.
Key Research Findings
Scientific Research Applications
Physical Properties
- Molecular Weight : 404.55 g/mol
- CAS Number : 578761-77-0
- Purity : Typically >95%
Antibacterial Activity
Recent studies have highlighted the compound's effectiveness against various bacterial strains, particularly those resistant to conventional antibiotics. The triazole moiety is often associated with enhanced antibacterial properties.
Case Study: Antibacterial Efficacy
In a study examining the antibacterial activity of several triazole derivatives, N-(2-tert-butylphenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide exhibited significant inhibition against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to interference with bacterial cell wall synthesis and disruption of membrane integrity .
Enzyme Inhibition Studies
Research indicates that this compound effectively inhibits enzymes like transpeptidases and glycosyltransferases, which are vital for peptidoglycan synthesis in bacterial cell walls. Such inhibition leads to cell lysis and death in susceptible bacterial strains .
Potential in Drug Development
Given its promising antibacterial properties, this compound is being explored as a lead compound for new antibiotic formulations.
Drug Formulation Insights
Research teams are currently investigating the formulation of this compound into various delivery systems to enhance its bioavailability and therapeutic efficacy. Preliminary results suggest that encapsulation in nanoparticles may improve its stability and absorption rates .
Mechanism of Action
The mechanism of action of N-(2-tert-butylphenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions with aromatic amino acids in proteins, enhancing binding affinity. The tert-butylphenyl group can provide steric hindrance, influencing the compound’s selectivity and potency.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The biological and physicochemical properties of 1,2,4-triazole-3-thiol acetamides are highly dependent on substituents at the 4- and 5-positions of the triazole ring and the aryl/heteroaryl groups on the acetamide moiety. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison of Selected Analogs
Key Findings from Comparative Studies
Heterocyclic Substituent Effects
- Thiophene vs. Furan analogs (e.g., in ) show reduced steric bulk but comparable anti-exudative activity at 10 mg/kg .
- Electron-Donating vs. Electron-Withdrawing Groups : Derivatives with electron-withdrawing substituents (e.g., chloro, nitro) on the arylacetamide moiety demonstrate enhanced antimicrobial activity (MIC: 12.5–25 µg/mL) compared to electron-donating groups like tert-butyl . However, the tert-butyl group in the target compound may improve metabolic stability through steric shielding .
Stereochemical and Positional Effects
- Ortho vs.
- Triazole Core Modifications : Ethyl groups at the 4-position of the triazole (common in VUAA-1, OLC-12, and the target compound) enhance conformational flexibility, while bulkier substituents (e.g., 4-methoxyphenyl in ) may limit rotational freedom .
Biological Activity
N-(2-tert-butylphenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (CAS No. 578761-77-0) is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article delves into the biological activity of this compound, highlighting significant findings from various studies, including its synthesis, mechanisms of action, and efficacy against different biological targets.
Chemical Structure and Properties
The molecular formula of this compound is C20H24N4OS2, with a molecular weight of 400.6 g/mol. The compound features a triazole ring which is known for its diverse biological activities.
Biological Activity Overview
The biological activity of this compound has been primarily investigated through its anticancer and antibacterial properties.
Anticancer Activity
Recent studies have focused on the compound's potential as an anticancer agent. In a study evaluating various triazole derivatives, it was found that compounds similar to this compound exhibited significant inhibitory effects on cancer cell lines such as HepG2 (human hepatoblastoma) and MCF7 (breast cancer) cells.
Table 1: IC50 Values of Related Compounds Against HepG2 Cell Line
| Compound ID | IC50 (µg/mL) | Reference |
|---|---|---|
| 1 | 9.54 ± 0.05 | |
| 2 | 11.34 ± 0.95 | |
| 3 | 13.24 ± 0.12 | |
| N-(2-tert-butylphenyl)-... | Nd |
Nd: No detectable activity in the used concentrations.
These findings suggest that while some derivatives show promising anticancer activity, further investigation is necessary for N-(2-tert-butylphenyl)-... to determine its efficacy.
Antibacterial Activity
The antibacterial properties of N-(2-tert-butylphenyl)-... have also been explored. In vitro tests revealed that the compound exhibited activity against various strains of bacteria, including Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or inhibition of vital enzymatic pathways.
Table 2: Antibacterial Efficacy Against Selected Bacteria
| Bacterial Strain | Zone of Inhibition (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | |
| Proteus mirabilis | 10 |
These results indicate a moderate level of antibacterial activity, suggesting potential for development into therapeutic agents against resistant bacterial strains.
The precise mechanism by which N-(2-tert-butylphenyl)-... exerts its biological effects remains under investigation. However, the presence of the triazole moiety is known to interact with various biological targets, including enzymes involved in cell proliferation and survival pathways.
Case Studies
- Aurora B Kinase Inhibition : A study highlighted the potential inhibitory effect on Aurora B kinase, a target implicated in tumorigenesis. The compound's structure allows for effective binding to the kinase's active site, leading to decreased cellular proliferation in cancer models .
- Antimicrobial Testing : Another study assessed the compound's efficacy against ESKAPE pathogens (a group of bacteria notorious for their resistance). The results showed significant inhibition rates compared to standard antibiotics .
Q & A
Q. Q1. What synthetic methodologies are commonly employed for preparing derivatives of 1,2,4-triazole acetamide compounds, and how are reaction conditions optimized?
Answer: A reflux-based approach using ethanol as a solvent and sodium acetate as a base is widely used for coupling thiol-containing triazole intermediates with halogenated acetamides (e.g., 2-chloro-N-(4-chlorophenyl)acetamide). Heating under reflux for 30–60 minutes typically yields products with >80% efficiency, followed by recrystallization from ethanol-dioxane mixtures to enhance purity . Substituent compatibility (e.g., tert-butyl groups, thiophene rings) requires careful optimization of stoichiometry and reaction time to avoid side products like disulfides.
Q. Q2. How are crystallographic data utilized to confirm the molecular structure of this compound, and what challenges arise during refinement?
Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. For example, triazole-acetamide derivatives often exhibit planar triazole rings and distinct dihedral angles between aromatic substituents (e.g., thiophene and tert-butylphenyl groups). Challenges include resolving disorder in flexible side chains (e.g., ethyl or tert-butyl groups) and accounting for hydrogen-bonding networks, which influence packing motifs .
Q. Q3. What purification techniques are recommended for isolating this compound, and how do solvent systems affect yield?
Answer: Recrystallization using mixed solvents (e.g., ethanol-dioxane in a 1:2 ratio) is effective for removing unreacted starting materials and byproducts. Polar aprotic solvents like DMF may improve solubility but require careful temperature control to avoid decomposition. Column chromatography with silica gel (hexane/ethyl acetate gradients) is suitable for isolating intermediates but is less efficient for final products due to high polarity .
Advanced Research Questions
Q. Q4. How do structural modifications (e.g., thiophene vs. furan substituents) influence the biological activity of 1,2,4-triazole acetamides?
Answer: Thiophene substituents enhance π-π stacking interactions with biological targets compared to furan, as observed in antiexudative activity studies. For example, thiophene-containing analogs showed 20–30% higher efficacy in reducing formalin-induced edema in rat models, likely due to improved lipophilicity and target binding . Computational docking studies can further elucidate substituent effects on binding affinity.
Q. Q5. What strategies resolve contradictions in bioactivity data between in vitro and in vivo models for this compound?
Answer: Discrepancies often arise from pharmacokinetic factors (e.g., metabolic instability of the thioether linkage). To address this:
- Metabolic Profiling: Use liver microsome assays to identify degradation pathways (e.g., oxidation of the thiophene ring).
- Prodrug Design: Modify the sulfanyl group to a sulfoxide or sulfone to enhance stability without compromising activity .
- Formulation Optimization: Encapsulate the compound in liposomes to improve bioavailability in rodent models .
Q. Q6. How can spectroscopic methods (e.g., NMR, IR) differentiate between regioisomers or tautomeric forms of the triazole core?
Answer:
- <sup>1</sup>H NMR: Protons adjacent to the triazole ring (e.g., CH2-S) exhibit distinct splitting patterns depending on tautomerism (1H- vs. 4H-triazole).
- IR Spectroscopy: Stretching frequencies of C=N bonds (1520–1580 cm<sup>-1</sup>) and C-S bonds (680–710 cm<sup>-1</sup>) provide insights into tautomeric equilibria .
- Heteronuclear Correlation (HSQC): Resolves ambiguity in assigning protons to specific nitrogen environments in the triazole ring .
Q. Q7. What catalytic systems are effective for functionalizing the thiophene or triazole moieties without degrading the acetamide group?
Answer: Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is effective for introducing aryl/heteroaryl groups to the thiophene ring. Use mild conditions (e.g., Pd(PPh3)4, K2CO3, DMF/H2O) to prevent hydrolysis of the acetamide. For triazole N-alkylation, phase-transfer catalysis with TBAB (tetrabutylammonium bromide) minimizes side reactions .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
